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molecular formula C21H23NO3 B8288498 3-(4-t-Butylphenyl)-4-hydroxycarbonyl-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline

3-(4-t-Butylphenyl)-4-hydroxycarbonyl-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline

Cat. No. B8288498
M. Wt: 337.4 g/mol
InChI Key: UWHMAXYFJDLFDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05401752

Procedure details

To 170 ml of a solution containing 18.67 g of N-(4-t-butylbenzylidene)methylamine in acetonitrile, 18.00 g of homophthalic anhydride was added and the mixture was allowed to react at room temperature for 14 hours. After evaporating the solvent under reduced pressure, the residue was purified by silica gel column chromatography [chloroform/ethyl acetate (6/1)] to obtain 33.73 g of 3-(4-t-butylphenyl)-4-hydroxycarbonyl-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline (mixture of diastereomers). The thus obtained mixture of diastereomers was again subjected to silica gel column chromatography [chloroform/ethyl acetate (6/1)] to obtain 15.2 g of cis compound and 8.03 g of trans compound.
[Compound]
Name
solution
Quantity
170 mL
Type
reactant
Reaction Step One
Name
N-(4-t-butylbenzylidene)methylamine
Quantity
18.67 g
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:13]=[CH:12][C:8]([CH:9]=CN)=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2].[C:14]1(=[O:25])[O:20][C:18](=[O:19])[C:17]2=[CH:21][CH:22]=[CH:23][CH:24]=[C:16]2[CH2:15]1.[C:26](#[N:28])C>>[C:1]([C:5]1[CH:6]=[CH:7][C:8]([CH:9]2[CH:15]([C:14]([OH:20])=[O:25])[C:16]3[C:17](=[CH:21][CH:22]=[CH:23][CH:24]=3)[C:18](=[O:19])[N:28]2[CH3:26])=[CH:12][CH:13]=1)([CH3:2])([CH3:3])[CH3:4]

Inputs

Step One
Name
solution
Quantity
170 mL
Type
reactant
Smiles
Name
N-(4-t-butylbenzylidene)methylamine
Quantity
18.67 g
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C(C=CN)C=C1
Name
Quantity
18 g
Type
reactant
Smiles
C1(CC=2C(C(=O)O1)=CC=CC2)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
to react at room temperature for 14 hours
Duration
14 h
CUSTOM
Type
CUSTOM
Details
After evaporating the solvent under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography [chloroform/ethyl acetate (6/1)]

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1=CC=C(C=C1)C1N(C(C2=CC=CC=C2C1C(=O)O)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 33.73 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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